1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

Description

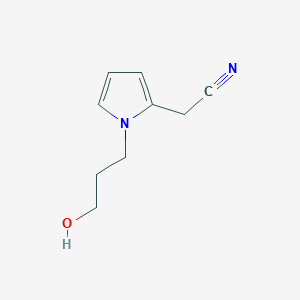

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile is a pyrrole-derived compound featuring a hydroxypropyl substituent at the 1-position and an acetonitrile group at the 2-position.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-[1-(3-hydroxypropyl)pyrrol-2-yl]acetonitrile |

InChI |

InChI=1S/C9H12N2O/c10-5-4-9-3-1-6-11(9)7-2-8-12/h1,3,6,12H,2,4,7-8H2 |

InChI Key |

UONSZZGFPSQAPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)CC#N)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pyrrole-Acetonitrile Derivatives

(a) 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

- Structure : Pyrrole ring with a methyl group at the 1-position and acetonitrile at the 2-position.

- Key Differences : Absence of the hydroxypropyl group reduces hydrophilicity compared to the target compound.

- Synthesis : Prepared via alkylation of N-methylpyrrole with chloroacetonitrile in the presence of sodium acetate .

- Applications : Intermediate in pharmaceutical synthesis; methyl substituent may enhance metabolic stability.

(b) {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile

- Structure : Complex pyrrolidine-oxetane scaffold with acetonitrile and ethyl groups.

Hydroxypropyl-Containing Heterocycles

(a) 1-(3-Hydroxypropyl)pyridinium Ionic Liquids

- Examples : Trifluorotris(perfluoroethyl) phosphate and bis(trifluoromethylsulfonyl)-amide salts.

- Key Differences : Pyridinium core instead of pyrrole; ionic nature confers high polarity and thermal stability.

- Physicochemical Properties : High activity coefficients for organic solutes, suggesting utility in separation processes .

(b) Ezetimibe Metabolites (e.g., Compound 2)

- Structure : Azetidin-2-one ring with fluorophenyl and hydroxypropyl groups.

- Key Differences : Lack of acetonitrile group; hydroxylation enhances metabolic clearance.

- Biological Relevance : Demonstrates fungal biotransformation of halogenated drugs, highlighting hydroxypropyl’s role in modifying pharmacokinetics .

Functional Group Comparisons

(a) 3-Heptyl-1H-pyrrole

- Structure : Pyrrole with a heptyl chain at the 3-position.

- Key Differences : Long alkyl chain increases lipophilicity, contrasting with the hydrophilic hydroxypropyl group in the target compound.

- Safety Data : Requires precautions for inhalation and skin contact, suggesting nitrile groups (in acetonitrile derivatives) may pose additional toxicity risks .

(b) Tioclomarol

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Hydroxypropyl Group : Enhances solubility in polar media compared to alkyl chains (e.g., heptyl in 3-Heptyl-1H-pyrrole) . In ionic liquids, this group improves compatibility with organic solutes .

- Pharmacological Potential: Pyrrole-acetonitrile scaffolds are prevalent in patented kinase inhibitors, suggesting the target compound’s utility in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.